4-(N-butyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-butyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule kinase inhibitor that has been extensively studied for its potential in treating various types of cancer. It was first synthesized by Bayer AG in 1999 and was approved by the US FDA in 2005 for the treatment of advanced renal cell carcinoma.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Compounds containing pyrazole, benzamide, and sulfonamide groups have been synthesized through various chemical reactions. For example, pyrazole derivatives have been synthesized using reactions involving benzoyl isothiocyanate with malononitrile, followed by alkylation and reactions with hydrazine, showcasing their utility in generating novel chemical entities with potential biological activities (Hebishy, Salama, & Elgemeie, 2020). These synthetic strategies highlight the versatility of pyrazole and benzamide derivatives in chemical synthesis, offering pathways that might be applicable to the synthesis and functionalization of 4-(N-butyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide.
Biological Applications
The biological activities of sulfonamide derivatives, particularly their inhibitory effects on various enzymes such as carbonic anhydrases, have been a focus of research. For instance, aromatic sulfonamide inhibitors have been studied for their potential in inhibiting carbonic anhydrase isoenzymes, which are relevant in various physiological and pathological processes (Supuran, Maresca, Gregáň, & Remko, 2013). Such studies underscore the potential therapeutic applications of sulfonamide-containing compounds, suggesting possible research directions for this compound in enzyme inhibition and other biological activities.
Propiedades
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3S/c1-6-7-12-22(5)27(25,26)17-10-8-16(9-11-17)19(24)20-18-13-15(4)21-23(18)14(2)3/h8-11,13-14H,6-7,12H2,1-5H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLXTEOUPNDFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.